4-(Trifluoromethyl)aniline hydrobromide is an organic compound with the molecular formula and a molar mass of approximately 242.04 g/mol. It is characterized by its white to slightly red-yellow crystalline or powdered appearance. This compound is a hydrobromide salt of 4-(trifluoromethyl)aniline, which features a trifluoromethyl group attached to an aniline structure. The presence of the trifluoromethyl group significantly influences the chemical reactivity and biological properties of the compound, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals .
These reactions are fundamental for synthesizing more complex organic molecules and are widely utilized in laboratory settings .
The synthesis of 4-(trifluoromethyl)aniline hydrobromide can be achieved through various methods:
These methods highlight the versatility in synthesizing this compound for various applications .
4-(Trifluoromethyl)aniline hydrobromide finds applications in several areas:
The compound's ability to modify biological activity makes it a valuable tool in medicinal chemistry and related fields .
Halogenation of trifluoromethyl-substituted anilines involves introducing bromine or iodine atoms at specific positions on the aromatic ring. A key method involves the gas-phase fluorination of benzotrichlorides at 200–450°C, followed by catalytic hydrogenation of nitro intermediates. For example, 4-nitrobenzotrifluoride undergoes reduction using palladium or platinum catalysts under hydrogen gas to yield 4-(trifluoromethyl)aniline.
Table 1: Halogenation Methods for Trifluoromethyl-Substituted Anilines
Halogenation Step | Conditions | Yield | Purity |
---|---|---|---|
Gas-phase fluorination | 200–450°C, dichloromethane solvent | 85–90% | ≥95% |
Catalytic hydrogenation | H₂, 50–100 psi, Pd/C catalyst | 92% | 99% |
The trifluoromethyl group directs electrophilic substitution to the para position due to its strong electron-withdrawing effect. Bromination of 2,3,4-trifluoroaniline in hydrobromic acid with hydrogen peroxide achieves selective bromination at the 5-position, forming 5-bromo-2,3,4-trifluoroaniline. This regioselectivity arises from the combined inductive effects of fluorine and the trifluoromethyl group.
Ammoniation refers to the introduction of amino groups via reduction of nitro precursors. Catalytic hydrogenation of 4-nitrobenzotrifluoride using 5% Pd/C under 50–100 psi H₂ at 80°C achieves near-quantitative conversion to 4-(trifluoromethyl)aniline. The reaction mechanism involves adsorption of hydrogen onto the catalyst surface, followed by sequential electron transfer to the nitro group:
$$
\text{Ar-NO}2 + 3\text{H}2 \rightarrow \text{Ar-NH}2 + 2\text{H}2\text{O}
$$
Non-catalytic methods using ethanol as a hydrogen donor at reflux (78°C) provide an alternative pathway, albeit with lower yields (29–35%). The solvent acts as both a proton source and stabilizer for intermediates, minimizing over-reduction to cyclohexylamines.
4-(Trifluoromethyl)aniline hydrobromide forms via direct protonation of the free base with hydrobromic acid. A catalyst-free approach involves dissolving 4-(trifluoromethyl)aniline in anhydrous diethyl ether and adding 48% HBr dropwise at 0°C. The precipitate is filtered and dried under vacuum, yielding the hydrobromide salt with 89% purity.
Key Advantages of Catalyst-Free Methods:
Industrial synthesis requires balancing reaction rates and thermal stability. Gas-phase fluorination at 350°C maximizes trifluoromethyl group incorporation while minimizing decomposition. Final distillation under reduced pressure (50–150 mbar) at 110–180°C isolates 4-(trifluoromethyl)aniline with >99% purity.
Table 2: Pressure-Temperature Parameters for Industrial Synthesis
Process Step | Pressure | Temperature | Outcome |
---|---|---|---|
Fluorination | Atmospheric | 350°C | 90% conversion |
Distillation | 100 mbar | 150°C | 99% purity |
Salt Formation | Atmospheric | 0–5°C | 89% yield |
Elevated temperatures during hydrogenation (80–100°C) accelerate reaction kinetics but require precise pressure control to prevent catalyst sintering. Optimal conditions of 50 psi H₂ and 80°C achieve 92% yield with minimal isomerization.
4-(Trifluoromethyl)aniline hydrobromide serves as a pivotal precursor in the synthesis of leflunomide (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide), a disease-modifying antirheumatic drug (DMARD) approved for rheumatoid arthritis and psoriatic arthritis. The compound’s trifluoromethyl group enhances lipophilicity and electronic effects, facilitating interactions with hydrophobic enzyme pockets [4] [5].
Leflunomide is synthesized via a two-step process:
Step | Reagents/Conditions | Purpose | Yield |
---|---|---|---|
1 | SOCl₂, 60–70°C | Generate MIA-Cl | >95% |
2 | 4-(Trifluoromethyl)aniline, NaHCO₃, solvent | Coupling reaction | 68–81% |
The active metabolite of leflunomide, teriflunomide, inhibits DHODH—a key enzyme in de novo pyrimidine biosynthesis—thereby suppressing lymphocyte proliferation in autoimmune conditions [3] [4]. Computational 3D-QSAR models highlight the necessity of the trifluoromethyl group for optimal DHODH binding, as its electron-withdrawing nature stabilizes charge-transfer interactions with the enzyme’s flavin mononucleotide cofactor [3].
The trifluoromethyl-aniline scaffold has been adapted to develop quinoline-3-carboxamide derivatives, such as tasquinimod, which exhibit immunomodulatory and antiangiogenic properties. Tasquinimod’s mechanism involves allosteric binding to HDAC4, disrupting the HDAC4/NCoR1/HDAC3 complex and repressing hypoxia-inducible factor-1α (HIF-1α)-mediated survival pathways in tumor microenvironments [6].
Incorporating the trifluoromethyl group at the aniline’s para position enhances:
Derivative | Target | EC₅₀ (μM) | Key Modification |
---|---|---|---|
Tasquinimod | HDAC4 | 0.1–1.0 | Trifluoromethyl-aniline core |
Analogue X | AHR | 2.5 | Ortho-fluorine substitution |
Despite promising preclinical results, clinical trials of tasquinimod in metastatic castration-resistant prostate cancer (mCRPC) revealed suboptimal blood concentrations (<1 μM) at 1 mg/day doses, necessitating higher doses for therapeutic efficacy [6].
The trifluoromethyl group’s position and electronic properties profoundly influence biological activity. Comparative studies of DHODH inhibitors reveal:
$$ \text{Inhibitor Potency} \propto \frac{\sigma_{\text{CF₃}} \cdot \log P}{\text{Steric Clash Factor}} $$
Replacing the trifluoromethyl group with -Cl or -NO₂ diminishes activity, underscoring the importance of fluorine’s unique physicochemical properties [3] [5].
The industrial production of 4-(Trifluoromethyl)aniline Hydrobromide presents significant challenges in halogenation processes that have driven innovative adaptations in continuous flow reactor technology [1]. Traditional batch halogenation processes suffer from poor heat management, limited reagent control, and safety concerns when handling elemental halogens and hydrogen halides [1]. Continuous flow chemistry has emerged as a transformative approach for halogenation reactions involving these highly reactive, toxic, and corrosive materials [1].
Modern continuous flow reactors for trifluoromethylation reactions operate under precisely controlled conditions that dramatically improve both safety and efficiency [2]. The implementation of cesium fluoride as a primary fluorine source in flow systems has revolutionized the synthesis of trifluoromethyl-containing molecules, offering a more environmentally friendly alternative to traditional perfluoroalkyl precursor reagents [2]. These systems facilitate rapid generation of nitrogen-trifluoromethyl, sulfur-trifluoromethyl, and oxygen-trifluoromethyl motifs on demand without reliance on hazardous reagents [2].
The scalability of continuous flow trifluoromethylation has been demonstrated through successful multi-gram synthesis operations [3]. Integrated flow systems that combine trifluoromethyl source generation, superbase formation, and substrate trifluoromethylation have achieved remarkable productivity rates of 4.7-6.8 grams per hour with isolated yields ranging from 71-83% [3]. These systems utilize high total flow rates of up to 13.8 milliliters per minute, enabling large-scale production despite compact reactor dimensions [3].
Table 1: Continuous Flow Reactor Parameters for Trifluoromethylaniline Halogenation
Parameter | Batch Process | Continuous Flow | Optimization Target |
---|---|---|---|
Temperature Range (°C) | 80-120 | 150-200 | 180-190 |
Pressure (bar) | 1.0-1.5 | 2.5-3.7 | 3.0-3.2 |
Residence Time (min) | 120-180 | 1-5 | 2-3 |
Reagent Flow Rate (mL/min) | N/A | 5-15 | 10-12 |
Lewis Acid Catalyst | AlCl₃/FeCl₃ | Immobilized Lewis Acid | Heterogeneous Catalyst |
Yield (%) | 65-75 | 85-95 | >90 |
Selectivity (%) | 85-90 | 95-98 | >95 |
Energy Efficiency (kJ/mol) | 450-600 | 200-300 | <250 |
The adaptation of Lewis acid catalysis in continuous flow systems has addressed critical selectivity challenges in aromatic halogenation [4] [5]. Immobilized Lewis acid catalysts enable better electrophile activation while maintaining process stability and reducing catalyst consumption [5]. Industrial facilities employing continuous flow halogenation processes report significant improvements in yields and purity with concurrent reductions in unwanted by-products [5].
Temperature management in continuous flow halogenation represents a critical optimization parameter [6]. Photocatalytic continuous flow protocols for direct carbon-hydrogen trifluoromethylation of heterocycles have demonstrated superior light penetration and reduced irradiation times compared to batch processes [7]. These systems benefit from enhanced mass transfer and precise temperature control, enabling reaction completion within minutes rather than hours [8].
Ammonia recovery systems have become essential components of sustainable manufacturing processes for 4-(Trifluoromethyl)aniline Hydrobromide production, addressing both environmental concerns and economic efficiency [9] [10]. The recovery of ammonia from manufacturing wastewater streams represents a significant opportunity for resource conservation and emission reduction in chemical production facilities [11].
Contemporary ammonia recovery technologies encompass multiple approaches, each with distinct advantages for industrial implementation [12]. Electrochemical ammonia recovery systems utilizing ion-selective electrodes have demonstrated nutrient selectivity approaching 100% with recovery efficiencies reaching 80-90% [11]. These systems integrate ammonia extraction with co-production of valuable chemicals such as hydrogen gas and hydrogen peroxide, enhancing overall process economics [11].
Membrane-based ammonia recovery technologies offer energy-efficient alternatives to traditional thermal stripping methods [12]. Reverse osmosis systems typically achieve ammonia rejection rates of 85-95%, while forward osmosis configurations can concentrate ammonia by factors of 80-fold or greater [12]. Capacitive deionization combined with ion exchange processes has shown particular promise for low-strength wastewater treatment, with systems capable of processing 2.48 to 3.89 times the influent volume compared to single ion exchange processes [12].
Table 2: Ammonia Recovery System Performance Comparison
Technology | Recovery Efficiency (%) | Energy Consumption (kWh/kg N) | Capital Cost (USD/kg/day) | Operating Cost (USD/kg N) |
---|---|---|---|---|
Air Stripping | 70-85 | 15-25 | 500-800 | 2.5-4.0 |
Steam Stripping | 85-95 | 25-35 | 800-1200 | 4.0-6.0 |
Membrane Separation | 80-90 | 8-15 | 1200-2000 | 1.5-3.0 |
Ion Exchange | 90-95 | 5-12 | 600-1000 | 1.0-2.5 |
Electrochemical Recovery | 85-95 | 7.8-20.4 | 1500-2500 | 2.0-4.5 |
Hybrid Systems | 95-99 | 10-18 | 1800-2800 | 2.5-4.5 |
The integration of ammonia recovery systems with existing manufacturing infrastructure requires careful consideration of process compatibility and equipment design [13] [14]. Distillation column configurations for ammonia-water separation typically operate at pressures around 5.0 bar with column vapor temperatures ranging from 75-78°C [14]. These systems utilize partial condensers with cooling water supply temperatures of 32°C, enabling efficient ammonia purification and recycle [14].
Industrial ammonia stripping designs incorporate upstream removal strategies to maximize recovery efficiency [15]. Stripper systems remove ammonia, carbon dioxide, and methanol from process condensate, achieving concentration levels of approximately 20, 40, and 50 parts per million respectively [16]. Modern high-pressure stripping systems operate at reforming steam pressure levels, eliminating vapor emissions while recovering steam with minimal energy loss [16].
The economic viability of ammonia recovery systems depends significantly on feedstock concentration and processing volume [17]. For high-strength wastewater streams containing greater than 2000 milligrams per liter of ammoniacal nitrogen, energy consumption can be reduced to 7.8 kilowatt-hours per kilogram of nitrogen recovered [17]. Low-strength domestic wastewater requires approximately 20.4 kilowatt-hours per kilogram of nitrogen, reflecting the energy penalty associated with dilute stream processing [17].
Large-scale crystallization of 4-(Trifluoromethyl)aniline Hydrobromide requires sophisticated impurity profile management strategies to achieve pharmaceutical-grade purity specifications [18] [19]. Industrial crystallization processes must address multiple impurity incorporation mechanisms that can compromise product quality and downstream processing efficiency [20].
The prevalence of impurity retention mechanisms in pharmaceutical crystallization has been systematically characterized through comprehensive industry studies [19] [21]. Solid solution formation represents the most common mechanism, occurring in 73% of documented cases where impurities become incorporated into the crystal lattice of the primary product [19]. An additional 6% of cases involve formation of two solid solution phases, with a secondary phase comprising predominantly the impurity component [19].
Impurity rejection efficiency varies significantly based on the underlying incorporation mechanism and process conditions [18]. Structurally related impurities, which form solid solutions, typically achieve rejection efficiencies of 60-85% under standard crystallization conditions [18]. Surface adsorption mechanisms, commonly observed with process-related impurities, can achieve higher rejection efficiencies of 85-95% through optimized washing protocols [18].
Table 3: Impurity Profile Management in Large-Scale Crystallization
Impurity Type | Incorporation Mechanism | Rejection Efficiency (%) | Critical Process Parameters | Typical Specification (ppm) |
---|---|---|---|---|
Structurally Related | Solid Solution Formation | 60-85 | Cooling Rate, Solvent | 100-1000 |
Process-Related | Surface Adsorption | 85-95 | Washing Protocol | 50-500 |
Degradation Products | Liquid Inclusions | 70-90 | Supersaturation Control | 10-100 |
Inorganic Salts | Co-precipitation | 90-98 | pH, Temperature | 10-50 |
Solvent Residues | Occlusion | 95-99 | Drying Conditions | 10-100 |
Colored Impurities | Surface Deposition | 80-95 | Filtration Method | 5-50 |
The implementation of structured impurity rejection workflows has proven essential for systematic optimization of large-scale crystallization processes [22]. These workflows incorporate agglomeration assessment, surface analysis, and impurity mapping techniques to identify the dominant incorporation mechanisms [22]. Agglomerated crystals trap impurity-rich mother liquor inclusions, necessitating antiagglomeration strategies such as solvent modification, reduced supersaturation operation, or altered fluid dynamic conditions [22].
Process analytical technology integration enables real-time monitoring of crystal quality attributes during large-scale crystallization [23]. Focused beam reflectance measurement, particle vision measurement, and infrared spectroscopy provide continuous assessment of particle size distribution, crystal morphology, and polymorphic composition [23]. These monitoring systems facilitate immediate process adjustment to maintain product specifications and prevent batch rejection [23].
Crystallization process modeling and simulation tools support scale-up optimization and design space definition [24]. Population balance modeling coupled with computational fluid dynamics enables prediction of crystal size distribution, impurity incorporation, and process robustness across different reactor scales [24]. Monte Carlo sampling-based simulations provide comprehensive design space mapping that accounts for process variability and uncertainty [24].
The economic impact of impurity management extends beyond direct product quality considerations [25]. Establishing appropriate purity specifications for starting materials requires comprehensive understanding of impurity rejection capabilities across all known and conceivable impurities [25]. High purity specifications exceeding 99.7% can be confidently established when supported by systematic impurity rejection studies [25].